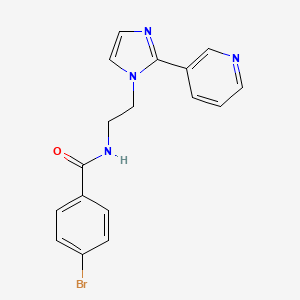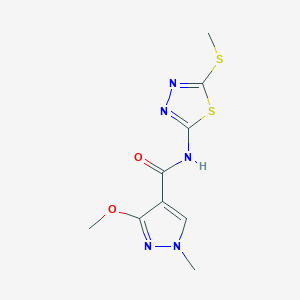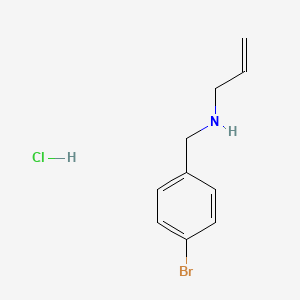
4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromine atom at the 4th position. The amide group is further substituted with a 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl group. This group contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine atom could be introduced via electrophilic aromatic substitution. The amide group could be formed through a reaction with a carboxylic acid or acid chloride and an appropriate amine. The pyridine and imidazole rings could be formed through various methods, including cyclization reactions.Molecular Structure Analysis
The molecule contains several aromatic rings (benzene, pyridine, and imidazole), which contribute to its stability. The presence of nitrogen in the pyridine and imidazole rings also allows for the possibility of hydrogen bonding.Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various reactions. The bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups in the molecule.科学的研究の応用
Synthesis Techniques and Reactivity
Research in the field of heterocyclic chemistry often focuses on the synthesis of imidazole and pyridine derivatives due to their significance in pharmaceuticals, materials science, and catalysis. For instance, a method for the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides demonstrates the potential for creating structurally similar compounds through oxidative coupling (Zhou et al., 2016). This technique allows for the incorporation of various functional groups under mild conditions, indicating a versatile approach to synthesizing bromo-imidazolyl derivatives.
Chemical Functionalization
Functionalization reactions of heterocyclic compounds, such as those involving imidazole and pyridine rings, are crucial for the development of new chemical entities with potential biological or catalytic activities. A study on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provides insights into the synthesis of complex heterocycles through reaction mechanisms that could be relevant to modifying compounds like 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (Yıldırım et al., 2005).
Potential Applications in Medicinal Chemistry
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight the significance of imidazole and pyridine moieties in developing antimycobacterial agents. Such research underscores the therapeutic potential of structurally related compounds, suggesting avenues for exploring the biological activities of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives (Lv et al., 2017).
Advanced Material Applications
The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) featuring imidazole-linked structures reveal the potential of such compounds in materials science. For instance, cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrate unique structural properties that could be leveraged in catalysis, gas storage, or separation technologies (Li et al., 2012).
Corrosion Inhibition
Studies on the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic environments highlight the application of such compounds in industrial corrosion protection. This suggests potential utility in exploring derivatives of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide for similar applications (Saady et al., 2021).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Further studies could be conducted to determine the biological activity of this compound. This could include in vitro testing against various biological targets, as well as in vivo testing in suitable animal models. If promising activity is observed, the compound could be further optimized through medicinal chemistry techniques.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
特性
IUPAC Name |
4-bromo-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-15-5-3-13(4-6-15)17(23)21-9-11-22-10-8-20-16(22)14-2-1-7-19-12-14/h1-8,10,12H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSUATVURNPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)


![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)


![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)



![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)

